17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione

Übersicht

Beschreibung

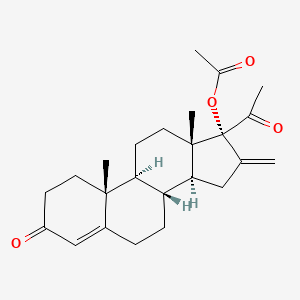

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is a synthetic steroidal compound with the molecular formula C24H32O4. It is known for its significant biological activity and is used in various scientific research applications. The compound is characterized by its unique structure, which includes an acetoxy group at the 17alpha position and a methylene group at the 16 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione typically involves multiple steps starting from steroid precursors. One common method includes the use of 16,17alpha-epoxypregn-4-ene-3,20-dione, which undergoes a series of reactions including addition of hydrogen bromide, catalytic hydrogenation, acetylation, and hydrolysis to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using reagents like chromium trioxide or potassium permanganate.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted steroids with various functional groups.

Wissenschaftliche Forschungsanwendungen

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is widely used in scientific research due to its biological activity. It is utilized in:

Chemistry: As a precursor for the synthesis of other steroidal compounds.

Biology: In studies related to hormone regulation and receptor binding.

Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.

Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

The compound exerts its effects by interacting with steroid hormone receptors, particularly the progesterone receptor. It binds to the receptor, inducing a conformational change that activates the receptor and initiates transcription of target genes. This leads to various biological effects, including modulation of reproductive functions and anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Medroxyprogesterone acetate: Similar in structure but with a methyl group at the 6 position.

Megestrol acetate: Contains a double bond at the 6 position and a methyl group at the 6 position.

Uniqueness: 17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione is unique due to the presence of the methylene group at the 16 position, which imparts distinct biological properties and enhances its binding affinity to the progesterone receptor compared to other similar compounds .

Biologische Aktivität

17alpha-Acetoxy-16-methylene-pregn-4-EN-3,20-dione, commonly referred to as 16-MAPA, is a synthetic steroid compound that has garnered attention for its progestational activity. This compound is structurally related to natural progesterone and is primarily studied for its potential applications in hormonal therapies, particularly in contraceptive formulations and hormone replacement therapies. This article delves into the biological activity of 16-MAPA, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H32O4, with a molecular weight of 384.51 g/mol. The compound features an acetoxy group at the 17-alpha position and a methylene bridge at the 16 position, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H32O4 |

| Molecular Weight | 384.51 g/mol |

| Structural Characteristics | Acetoxy at C17; Methylene at C16 |

The primary mechanism of action of this compound involves its interaction with progesterone receptors. Upon binding to these receptors, the compound induces conformational changes that activate transcriptional processes related to reproductive functions. This interaction is crucial for its progestational effects, which include:

- Modulation of Ovulation : The compound can disrupt or delay ovulation by affecting hormonal signaling pathways.

- Endometrial Effects : It influences endometrial proliferation and differentiation, which are essential for maintaining pregnancy.

Biological Activity and Potency

Research indicates that 16-MAPA exhibits progestational activity approximately 2.5 times more potent than natural progesterone when administered orally in animal models. This enhanced potency makes it a significant candidate for further pharmacological development.

Comparative Potency Table

| Compound | Potency (relative to progesterone) |

|---|---|

| This compound | 2.5x |

| Natural Progesterone | 1x |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Progestational Activity in Animal Models : In studies conducted on Sprague-Dawley rats, administration of varying doses demonstrated significant effects on maintaining pregnancy and regulating reproductive functions. The results indicated a dose-dependent response in terms of embryo viability and hormonal regulation.

- Synthesis and Stability : Research has focused on the synthesis routes for producing this compound efficiently while maintaining stability against hydrolytic degradation. Notably, accelerated stability studies revealed that the major hydrolytic degradation product was identified as 16-methylene-17 alpha-hydroxy-19-nor-pregn-4-ene-3,20-dione .

- Pharmacological Applications : The compound has been explored as a precursor for synthesizing other progestins with improved pharmacological profiles. Its unique structural features allow for modifications that enhance therapeutic efficacy while minimizing side effects associated with traditional progestins.

Eigenschaften

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-16-methylidene-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-21-19-7-6-17-13-18(27)8-10-22(17,4)20(19)9-11-23(21,5)24(14,15(2)25)28-16(3)26/h13,19-21H,1,6-12H2,2-5H3/t19-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNMCQGNVPSIQM-CKOZHMEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(C(=C)CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987647 | |

| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6815-51-6 | |

| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6815-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Methylene-17alpha-acetoxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006815516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Acetyloxy)-16-methylenepregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-METHYLENE-3,20-DIOXOPREGN-4-EN-17-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYO20AWR0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.